[(4-Tert-butylcyclohexylidene)amino] 4-nitrobenzoate

Beckmann rearrangement oxime ester X-ray crystallography

This oxime ester offers the strongest electron-withdrawing 4-nitrobenzoyl substituent among cyclohexylideneamino benzoate probes. Compared to acetyl, benzoyl, or 4-methoxybenzoyl esters, it induces the largest ground-state N–O bond elongation and N₁–C₁–C₂ angle contraction, providing maximal sensitivity for Beckmann rearrangement mechanistic studies. The 4-tert-butylcyclohexylidene group confers approximately 1.5–2.0 log units higher CLOGP than the unsubstituted analog, improving extraction recovery yields. Researchers differentiating para vs. meta electronic effects must use this 4-nitro isomer (not the 3-nitro isomer) to leverage the Hammett σₚ value of +0.78. This compound functions as a clean rearrangement substrate, avoiding the fragmentation pathways observed with 2,2-dimethylcyclohexanone-derived oxime esters.

Molecular Formula C17H22N2O4
Molecular Weight 318.373
CAS No. 329079-18-7
Cat. No. B2675605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(4-Tert-butylcyclohexylidene)amino] 4-nitrobenzoate
CAS329079-18-7
Molecular FormulaC17H22N2O4
Molecular Weight318.373
Structural Identifiers
SMILESCC(C)(C)C1CCC(=NOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])CC1
InChIInChI=1S/C17H22N2O4/c1-17(2,3)13-6-8-14(9-7-13)18-23-16(20)12-4-10-15(11-5-12)19(21)22/h4-5,10-11,13H,6-9H2,1-3H3
InChIKeyVVVGERSSWFGOBG-JXAWBTAJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[(4-Tert-butylcyclohexylidene)amino] 4-nitrobenzoate (CAS 329079-18-7) – Compound Identity and Structural Context


[(4-Tert-butylcyclohexylidene)amino] 4-nitrobenzoate (CAS 329079-18-7), also indexed as 4-tert-butylcyclohexanone O-(4-nitrobenzoyl)oxime, is a synthetic oxime ester derivative (C₁₇H₂₂N₂O₄, MW 318.37) . It belongs to a family of cyclohexylideneamino benzoates wherein the electron demand of the acyl substituent on the oxime nitrogen is systematically tunable [1]. The compound is structurally characterized by a 4-tert-butylcyclohexylidene core linked via an imine-oxy bridge to a 4-nitrobenzoyl ester, a motif that imparts heightened electrophilicity compared to non-nitrated or electron-rich analogs. Its primary documented application lies in fundamental mechanistic studies of the Beckmann rearrangement, where it serves as a probe for ground-state structural distortion [1].

Why Generic Substitution Fails for [(4-Tert-butylcyclohexylidene)amino] 4-nitrobenzoate – The Critical Role of Acyl Electron Demand


Compounds within the cyclohexylideneamino benzoate class cannot be simply interchanged because the acyl substituent on the oxime nitrogen directly dictates the electronic and steric environment governing N–O bond lability and migratory aptitude in Beckmann-type rearrangements [1]. Systematic X-ray crystallographic and ¹³C–¹³C coupling constant studies have demonstrated that increasing the electron demand of the O-acyl group progressively lengthens the N–OR bond and contracts the N₁–C₁–C₂ bond angle, structural perturbations that directly correlate with the propensity for rearrangement [1]. The 4-nitrobenzoyl substituent in this compound represents a strong electron-withdrawing extreme on this continuum, which cannot be replicated by less electron-demanding analogs (e.g., acetyl, benzoyl, or 4-methoxybenzoyl esters), as evidenced quantitatively in the Evidence Guide below.

Head-to-Head Quantitative Differentiation Evidence for [(4-Tert-butylcyclohexylidene)amino] 4-nitrobenzoate


N–OR Bond Elongation vs. Acetyl and Benzoyl Oxime Esters: X-ray Crystallography

In controlled experiments via Yeoh et al. (2012), the N–OR bond distance serves as a quantitative metric of ground-state activation toward Beckmann rearrangement. The 4-nitrobenzoyl-substituted oxime ester [(4-tert-butylcyclohexylidene)amino] 4-nitrobenzoate exhibits a significantly elongated N–O bond relative to its less electron-demanding acetyl and benzoyl counterparts [1]. This elongation is consistent with a greater degree of N–O bond breakage in the ground state and a lower kinetic barrier for subsequent rearrangement.

Beckmann rearrangement oxime ester X-ray crystallography

N₁–C₁–C₂ Bond Angle Contraction as a Migratory Aptitude Indicator

An additional structural consequence of the electron-withdrawing 4-nitrobenzoyl group is the contraction of the N₁–C₁–C₂ bond angle, which signals closer approach of the migrating antiperiplanar carbon to the nitrogen, a prerequisite for Beckmann migration [1]. This angle is demonstrably smaller in [(4-tert-butylcyclohexylidene)amino] 4-nitrobenzoate compared to its O-acetyl and O-benzoyl oxime ester analogs.

Beckmann rearrangement migratory aptitude structure–reactivity

13C–13C One-Bond Coupling Constants Differentiate Hyperconjugative Activation in 4-Nitrobenzoyl vs. Acetyl Oxime Esters

While X-ray bond lengths did not systematically capture carbon–carbon distance changes, the ¹³C–¹³C one-bond coupling constants (¹J_CC) of the migrating carbons were sensitive to the electron demand of the OR substituent [1]. The 4-nitrobenzoyl-substituted derivative displays a reduced ¹J_CC for the C₁–C₂ bond relative to the O-acetyl derivative, consistent with enhanced hyperconjugative σ → σ* electron donation into the N–O σ* orbital, weakening the C–C bond prior to migration.

hyperconjugation coupling constant oxime ester

Absence of Detectable Carbon–Carbon Distance Variation Distinguishes 4-Nitrobenzoyl Ester from Fragmentation-Prone Systems

In the same systematic study, oxime esters derived from 2,2-dimethylcyclohexanone—substrates prone to Beckmann fragmentation rather than rearrangement—exhibited smaller and distinct structural perturbations [1]. The 4-nitrobenzoyl ester on the 4-tert-butylcyclohexanone scaffold, however, does not show the carbon–carbon bond length contraction pattern characteristic of fragmentation substrates, confirming its suitability as a clean Beckmann rearrangement probe rather than a fragmentation substrate.

Beckmann fragmentation oxime ester structural correlation

Regioisomeric Nitro Substitution: 4-Nitro vs. 3-Nitro Benzoyl Oxime Ester Differentiation

The 4-nitrobenzoate isomer (CAS 329079-18-7) is commercially cataloged separately from its 3-nitrobenzoate regioisomer (CAS 329079-55-2) [1]. The 4-nitro substituent exerts an inductive and mesomeric electron-withdrawing effect that is quantitatively distinct from the 3-nitro substituent, leading to different N–OR bond polarization and activation energies for Beckmann rearrangement. This is a well-established principle: para-nitro groups reduce electron density at the carbonyl carbon more effectively than meta-nitro groups, resulting in enhanced ground-state bond weakening.

regioisomer nitrobenzoate electronic effect

Solubility and Lipophilicity Differentiation vs. Simple Oximes via tert-Butyl Group

The presence of the 4-tert-butyl group on the cyclohexylidene ring increases lipophilicity compared to unsubstituted cyclohexylideneamino 4-nitrobenzoate (MW 262.26 for cyclohexanone O-(4-nitrobenzoyl)oxime) . While quantitative logP values for this specific compound are not publicly available, the calculated logP difference between the tert-butyl-substituted and unsubstituted analogs is approximately +1.5–2.0 log units based on fragment-based estimation (CLOGP), translating to roughly 30–100× greater partition into organic phases.

lipophilicity solubility tert-butyl effect

Application Scenarios for [(4-Tert-butylcyclohexylidene)amino] 4-nitrobenzoate – Matching Evidence to Use


Mechanistic Probe for Beckmann Rearrangement Ground-State Structural Studies

Physical organic chemists investigating the early stages of the Beckmann rearrangement require oxime ester substrates with strong electron-withdrawing acyl groups to maximize ground-state N–O bond elongation and N₁–C₁–C₂ angle contraction. Based on the X-ray and ¹³C–¹³C coupling constant evidence from Yeoh et al. (2012), [(4-tert-butylcyclohexylidene)amino] 4-nitrobenzoate provides the largest structural perturbation among the tested substituents, enabling clearer detection of structural–reactivity correlations [1].

Regioisomer-Specific Reactivity Comparison Studies

Researchers comparing the electronic effects of para vs. meta nitro substitution on oxime ester reactivity must use the discrete 4-nitro isomer (CAS 329079-18-7) rather than the 3-nitro isomer (329079-55-2). The Hammett σₚ value of +0.78 for the 4-nitro group confers a measurably stronger electron withdrawal and distinct mesomeric contribution compared to the σₘ = 0.71 of the meta isomer, which is essential for quantitative structure–reactivity investigations [2].

Biphasic Reaction or Extraction Protocol Development Requiring Enhanced Lipophilicity

In synthetic procedures where extraction of the oxime ester into organic layers is critical, the tert-butyl group on the cyclohexylidene ring confers approximately 1.5–2.0 log units higher estimated CLOGP relative to the unsubstituted cyclohexylidene analog . This enhanced lipophilicity may improve recovery yields during liquid–liquid extraction steps in multi-step syntheses.

Negative Control Substrate for Beckmann Fragmentation Studies

Studies comparing Beckmann rearrangement vs. fragmentation pathways can employ this compound as a prototypical rearrangement substrate, distinct from 2,2-dimethylcyclohexanone-derived oxime esters that trend toward fragmentation. The absence of significant C–C bond distance contraction in the 4-tert-butyl scaffold, as documented by Yeoh et al. (2012), supports its use as a clean rearrangement probe [1].

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